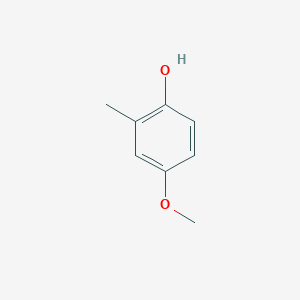

4-メトキシ-2-メチルフェノール

概要

説明

4-Methoxy-2-methylphenol, also known as 2-Methoxy-4-methylphenol, has a characteristic aromatic odor (sweet, spicy, slightly vanilla-like) and a somewhat bitter taste (vanilla-like) . It is a phenolic flavor compound reported in commercial liquid smoke flavoring and wood smoke .

Synthesis Analysis

The 2-methoxy-4- ((4-methoxyphenilimino) methyl) phenol compound could be synthesized from vanillin and p-anisidine using a water solvent by the stirrer method .Molecular Structure Analysis

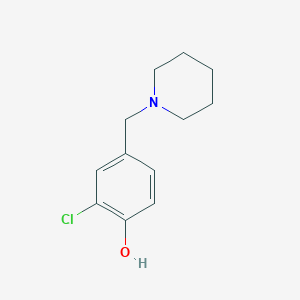

The molecular formula of 4-Methoxy-2-methylphenol is C8H10O2. It has an average mass of 138.164 Da and a monoisotopic mass of 138.068085 Da .Chemical Reactions Analysis

2-Methoxy-4-methylphenol may be prepared by methylation of homopyrocatechin using dimethyl sulfate and alkali; also by hydrogenation of vanillin . It is also involved in the kinetics of reaction with chlorine atoms .Physical And Chemical Properties Analysis

4-Methoxy-2-methylphenol has a density of 1.1±0.1 g/cm3, a boiling point of 247.7±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C. Its enthalpy of vaporization is 50.4±3.0 kJ/mol, and it has a flash point of 125.6±6.7 °C .科学的研究の応用

再生可能なビス(シアネート)エステルの製造

4-メトキシ-2-メチルフェノールは、再生可能なビス(シアネート)エステルの合成に使用されます 。これらのエステルは、高熱安定性と機械的強度を備えた熱硬化性ポリマーの前駆体として機能するポリマー化学の分野で重要です。

分析化学

分析化学では、4-メトキシ-2-メチルフェノールは、生物学的サンプル、ワイン、その他のアルコール、植物、カカオ豆、農産物、化粧品、および消毒製品における分析物の定量化のための標準物質として機能します 。これは通常、クロマトグラフィー技術を使用して行われます。

食品および飲料業界

この化合物は、黒く熟した食用オリーブの香りの主要成分として特定されています 。その存在は、オリーブおよび関連製品のフレーバープロファイルと品質評価にとって重要です。

抗炎症作用

4-メトキシ-2-メチルフェノールは、特に竹酢の主要な抗炎症化合物として、その抗炎症作用で知られています 。このアプリケーションは、伝統医学と現代薬学の両方で関心を集めています。

環境化学

4-メトキシ-2-メチルフェノールの塩素原子との反応の速度論が研究されており、これは環境におけるその挙動と分解を理解するために関連しています 。この研究は、化合物の環境への影響とその天然水における運命の評価に貢献することができます。

化粧品業界

その芳香族特性により、4-メトキシ-2-メチルフェノールは、化粧品業界における香料やその他の香り関連製品の配合に使用されています 。ここでのその用途は、その安定性と心地よい匂いによるものです。

材料科学

この化合物は、再生可能なビス(シアネート)エステルの調製においても役割を果たしており、航空宇宙や電子機器など、さまざまな業界での潜在的な用途を持つ新素材の開発に貢献しています .

Safety and Hazards

作用機序

Target of Action

4-Methoxy-2-methylphenol, also known as 2-Methoxy-4-methylphenol, primarily targets enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . These enzymes play a crucial role in the inflammatory response, and their inhibition can lead to anti-inflammatory effects .

Mode of Action

The compound acts as an antioxidant and anti-inflammatory agent . It has been shown to scavenge free radicals, which are harmful compounds that can cause damage to cells . By inhibiting the activity of COX-2 and 5-LOX, it reduces the production of pro-inflammatory mediators . This results in a decrease in inflammation and potentially beneficial effects for treating certain conditions .

Biochemical Pathways

It is known that the compound can interfere with the pathways involving cox-2 and 5-lox, which are key players in the inflammatory response

Result of Action

4-Methoxy-2-methylphenol has been shown to have anti-inflammatory and antioxidant properties . It can scavenge free radicals, reducing oxidative stress and potential damage to cells . By inhibiting the activity of COX-2 and 5-LOX, it can reduce inflammation and potentially provide therapeutic benefits for conditions associated with inflammation .

生化学分析

Biochemical Properties

4-Methoxy-2-methylphenol plays a significant role in biochemical reactions due to its phenolic structure. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme tyrosinase, which catalyzes the oxidation of phenols. This interaction is crucial in the biosynthesis of melanin and other pigments. Additionally, 4-Methoxy-2-methylphenol can act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress .

Cellular Effects

4-Methoxy-2-methylphenol has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the proliferation of certain cancer cells by inducing apoptosis and cell cycle arrest. Moreover, 4-Methoxy-2-methylphenol has anti-inflammatory properties, reducing the production of pro-inflammatory cytokines in immune cells .

Molecular Mechanism

The molecular mechanism of 4-Methoxy-2-methylphenol involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, it can inhibit the activity of cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins and exerting anti-inflammatory effects. Additionally, 4-Methoxy-2-methylphenol can modulate gene expression by interacting with transcription factors and influencing the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methoxy-2-methylphenol can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light and heat. Long-term studies have shown that 4-Methoxy-2-methylphenol can have sustained effects on cellular function, including prolonged antioxidant and anti-inflammatory activities. Its stability and efficacy may decrease over extended periods .

Dosage Effects in Animal Models

The effects of 4-Methoxy-2-methylphenol vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as antioxidant and anti-inflammatory activities. At high doses, it can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not enhance its effects .

Metabolic Pathways

4-Methoxy-2-methylphenol is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and conjugation reactions. These metabolic processes result in the formation of metabolites that can be further excreted from the body. The compound can also influence metabolic flux and alter the levels of certain metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 4-Methoxy-2-methylphenol is transported and distributed through specific transporters and binding proteins. It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects. The compound’s localization and accumulation can influence its bioavailability and efficacy .

Subcellular Localization

The subcellular localization of 4-Methoxy-2-methylphenol is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can exert its antioxidant effects by scavenging reactive oxygen species and protecting mitochondrial function .

特性

IUPAC Name |

4-methoxy-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6-5-7(10-2)3-4-8(6)9/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDVWOVKDPEBQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20499937 | |

| Record name | 4-Methoxy-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5307-05-1 | |

| Record name | 4-Methoxy-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-2-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 4-Methoxy-2-methylphenol significant in the study of lignin depolymerization?

A1: 4-Methoxy-2-methylphenol, also known as creosol, is a phenolic compound identified as one of the main products in the depolymerization of ethanol organosolv lignin (EOL) using supercritical ethanol []. This process is important for converting lignin, a complex polymer found in plant cell walls, into valuable chemicals. The presence of 4-Methoxy-2-methylphenol indicates the breakdown of lignin into smaller, potentially useful components.

Q2: How does the research paper relate the production of 4-Methoxy-2-methylphenol to the efficiency of lignin depolymerization?

A2: The research paper highlights the impact of different factors, like catalysts, on the yield of liquid oil products from EOL depolymerization []. While it doesn't specifically quantify the yield of 4-Methoxy-2-methylphenol, its identification alongside other phenolics suggests a successful depolymerization process. Higher yields of these phenolic compounds, including 4-Methoxy-2-methylphenol, generally indicate a more efficient breakdown of lignin.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one](/img/structure/B1313992.png)

![2-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1313999.png)

![2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B1314006.png)